- Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysisApplied Organometallic Chemistry, 2022, 36(6),,
Cas no 935-99-9 (1-(2-bromo-5-chlorophenyl)ethan-1-one)

935-99-9 structure
商品名:1-(2-bromo-5-chlorophenyl)ethan-1-one
1-(2-bromo-5-chlorophenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-Bromo-5-chlorophenyl)ethanone
- 2-Acetyl-1-bromo-4-chlorobenzene
- 2-Bromo-5-chloroacetophenone
- 1-(2-bromo-5-chlorophenyl)ethan-1-one
- 2'-BROMO-5'-CHLOROACETOPHENONE
- PubChem23873
- BCQAWQMDMPBDBW-UHFFFAOYSA-N
- CL8884
- LS11579
- Ethanone, 1-(2-bromo-5-chlorophenyl)-
- BC004983
- AM806605
- AB0027754
- W9625
- ST24020993
- 1-(2-Bromo-5-chlorophenyl)ethanone (ACI)
- Acetophenone, 2′-bromo-5′-chloro- (7CI, 8CI)
- 2′-Bromo-5′-chloroacetophenone
- SCHEMBL3121226
- GS-3929
- CS-0031412
- MFCD11847057
- SY067370
- DTXSID40500054
- 2 inverted exclamation mark -Bromo-5 inverted exclamation mark -chloroacetophenone
- DB-362698
- 935-99-9
- EN300-1912878
- AKOS015919676
-
- MDL: MFCD11847057
- インチ: 1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
- InChIKey: BCQAWQMDMPBDBW-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C(Br)=CC=C(Cl)C=1
計算された属性
- せいみつぶんしりょう: 231.92906g/mol
- どういたいしつりょう: 231.92906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.566±0.06 g/cm3 (20 ºC 760 Torr),
- 屈折率: 1.5517 (589.3 nm 15 ºC)
- ようかいど: 極微溶性(0.18 g/l)(25ºC)、
1-(2-bromo-5-chlorophenyl)ethan-1-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store long-term at 2-8°C
1-(2-bromo-5-chlorophenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067716-250mg |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 98% | 250mg |
¥45.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-20g |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 97% | 20g |
2464.0CNY | 2021-07-12 | |
Chemenu | CM100525-5g |
1-(2-bromo-5-chlorophenyl)ethanone |
935-99-9 | 95% | 5g |
$79 | 2023-03-06 | |
Enamine | EN300-1912878-1.0g |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 1g |
$128.0 | 2023-05-31 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067716-5g |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 98% | 5g |
¥355.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y0982412-25g |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 95% | 25g |
$390 | 2024-08-02 | |
Ambeed | A141012-25g |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 97% | 25g |
$97.0 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-5g |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 97% | 5g |
986.0CNY | 2021-07-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1520-1G |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 95% | 1g |
¥ 297.00 | 2023-04-12 | |
Chemenu | CM100525-100g |
1-(2-bromo-5-chlorophenyl)ethanone |
935-99-9 | 95% | 100g |
$480 | 2024-07-19 |
1-(2-bromo-5-chlorophenyl)ethan-1-one 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 45 min, rt
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ; 18 h, reflux
リファレンス
- One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Bronsted Acid and Palladium CatalysisJournal of Organic Chemistry, 2017, 82(21), 11585-11593,
Synthetic Routes 3
はんのうじょうけん
1.1 Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min
1.3 Reagents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min
1.3 Reagents: Water
リファレンス
- Acylated piperidine derivatives, specifically 1-[(aminocycloalkyl)carbonyl]piperidines, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses, World Intellectual Property Organization, , ,
Synthetic Routes 4
はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 6 h, rt
リファレンス
- Palladium-Catalyzed Suzuki Coupling and NIS-Mediated Dehydrogenative Cycloetherification: A Concise Approach to 6,6-Disubstituted 6H-benzo[c]chromenes and Total Synthesis of DidehydroconicolEuropean Journal of Organic Chemistry, 2022, 2022(18),,
Synthetic Routes 5
はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C → rt; rt
リファレンス
- Asymmetric synthesis of 1,2-dihydronaphthalene-1-ols via copper catalyzed intramolecular reductive cyclizationOrganic Letters, 2020, 22(20), 7897-7902,
Synthetic Routes 6
はんのうじょうけん
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; overnight, rt
リファレンス
- Base-Catalyzed Synthesis of Substituted Indazoles under Mild, Transition-Metal-Free ConditionsAngewandte Chemie, 2013, 52(29), 7509-7513,
Synthetic Routes 7
はんのうじょうけん
1.1 Solvents: Toluene , Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
リファレンス
- Acylated piperidine derivatives, specifically 1-(pyrrolidinylcarbonyl)piperidines, 1-(piperidinylcarbonyl)piperidines, and analogs, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses, World Intellectual Property Organization, , ,
Synthetic Routes 8
はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt; 3 h, rt
リファレンス
- Divergent Access to Benzocycles through Copper-Catalyzed Borylative CyclizationsAdvanced Synthesis & Catalysis, 2021, 363(21), 4953-4959,
Synthetic Routes 9
はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide , Triethylamine ; rt; rt → 0 °C
1.2 Reagents: Sulfur trioxide-pyridine ; 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sulfur trioxide-pyridine ; 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
リファレンス
- Synthesis of Secondary Unsaturated Lactams via an Aza-Heck ReactionJournal of the American Chemical Society, 2016, 138(42), 13830-13833,
Synthetic Routes 10
はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 - 5 °C; 3 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Dichloromethane , Water ; rt; 1 h, rt
リファレンス
- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,
Synthetic Routes 11
Synthetic Routes 12
はんのうじょうけん
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt
リファレンス
- Asymmetric Synthesis and Application of Chiral SpirosilabiindanesAngewandte Chemie, 2020, 59(23), 8937-8940,
Synthetic Routes 13
Synthetic Routes 14
はんのうじょうけん
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
リファレンス
- PdII-Catalyzed Oxidative Tandem aza-Wacker/Heck Cyclization for the Construction of Fused 5,6-Bicyclic N,O-HeterocyclesChemistry - An Asian Journal, 2018, 13(15), 1897-1901,
Synthetic Routes 15
はんのうじょうけん
1.1 Solvents: Diethyl ether ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
リファレンス
- Enantioselective Bromo-oxycyclization of SilanolOrganic Letters, 2016, 18(1), 80-83,
Synthetic Routes 16
はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
リファレンス
- Palladium-Catalyzed Aerobic Aminooxygenation of Alkenes for Preparation of IsoindolinonesOrganic Letters, 2015, 17(22), 5566-5569,
Synthetic Routes 17
はんのうじょうけん
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt
リファレンス
- The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenesChemical Communications (Cambridge, 2021, 57(14), 1810-1813,
Synthetic Routes 18
はんのうじょうけん
リファレンス
- Sequential One-Pot Process to Construct a Dual C-C Bond: Synthesis of Fluorenes and Total Synthesis of 4-O-Demethyl-nobiloneChemistrySelect, 2023, 8(26),,
1-(2-bromo-5-chlorophenyl)ethan-1-one Raw materials
- 2-Bromo-5-chlorobenzoic acid
- 1-(2-Bromo-5-chlorophenyl)ethanol
- 4-Chlorobromobenzene
- 2-bromo-5-chloro-N-methoxy-N-methylbenzamide
1-(2-bromo-5-chlorophenyl)ethan-1-one Preparation Products
1-(2-bromo-5-chlorophenyl)ethan-1-one 関連文献
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
935-99-9 (1-(2-bromo-5-chlorophenyl)ethan-1-one) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one

清らかである:99%
はかる:100g
価格 ($):348.0
atkchemica
(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ